molecular formula C9H8N2O6S2 B12787950 3-((2,4-Bis(hydroxy(oxido)amino)phenyl)dithio)propanoic acid CAS No. 3513-48-2

3-((2,4-Bis(hydroxy(oxido)amino)phenyl)dithio)propanoic acid

Cat. No.: B12787950
CAS No.: 3513-48-2
M. Wt: 304.3 g/mol
InChI Key: IGFLESIBGUALPH-UHFFFAOYSA-N
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Description

3-((2,4-Bis(hydroxy(oxido)amino)phenyl)dithio)propanoic acid: is a complex organic compound characterized by the presence of multiple functional groups, including hydroxyl, oxido, and amino groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-((2,4-Bis(hydroxy(oxido)amino)phenyl)dithio)propanoic acid typically involves multi-step organic reactions. One common method includes the reaction of 2,4-dinitrophenol with thiol-containing compounds under controlled conditions to form the dithio linkage. Subsequent reduction and oxidation steps are employed to introduce the hydroxyl and oxido groups, respectively .

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The process may also involve purification steps such as recrystallization and chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and amino groups, leading to the formation of oxido derivatives.

    Reduction: Reduction reactions can convert the oxido groups back to hydroxyl groups.

    Substitution: The aromatic ring allows for electrophilic substitution reactions, where substituents can be introduced at specific positions on the ring.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents under acidic conditions.

Major Products:

Mechanism of Action

The mechanism by which 3-((2,4-Bis(hydroxy(oxido)amino)phenyl)dithio)propanoic acid exerts its effects involves its ability to participate in redox reactions. The compound can donate or accept electrons, making it a potent antioxidant. This redox activity is crucial in neutralizing free radicals and preventing oxidative damage to cells and tissues .

Molecular Targets and Pathways: The primary molecular targets include reactive oxygen species (ROS) and other free radicals. The compound’s interaction with these targets helps modulate oxidative stress pathways, thereby exerting protective effects on biological systems .

Comparison with Similar Compounds

    2,4-Dinitrophenol: Shares the aromatic ring structure but lacks the dithio linkage and hydroxyl groups.

    Thiophenol: Contains the thiol group but lacks the complex functionalization seen in 3-((2,4-Bis(hydroxy(oxido)amino)phenyl)dithio)propanoic acid.

    Hydroquinone: Contains hydroxyl groups but lacks the dithio and amino functionalities.

Uniqueness: this compound is unique due to its combination of multiple functional groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound with broad applications across various scientific disciplines .

Properties

CAS No.

3513-48-2

Molecular Formula

C9H8N2O6S2

Molecular Weight

304.3 g/mol

IUPAC Name

3-[(2,4-dinitrophenyl)disulfanyl]propanoic acid

InChI

InChI=1S/C9H8N2O6S2/c12-9(13)3-4-18-19-8-2-1-6(10(14)15)5-7(8)11(16)17/h1-2,5H,3-4H2,(H,12,13)

InChI Key

IGFLESIBGUALPH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])SSCCC(=O)O

Origin of Product

United States

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